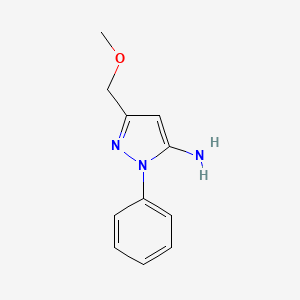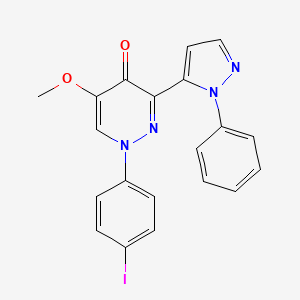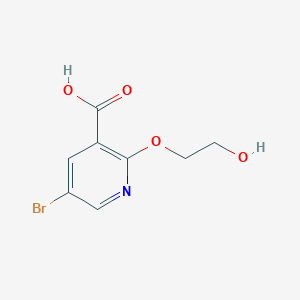
2,4-Quinazolinediamine, 6-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H12N4O2S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a quinazoline ring substituted with two amino groups at positions 2 and 4, and a phenylsulfonyl group at position 6.
Vorbereitungsmethoden
The synthesis of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the chlorosulfonation of 2,4-quinazolinediamine to introduce the sulfonyl chloride group at position 6, followed by treatment with a suitable amine to obtain the desired product . Another approach involves the diazotization of the corresponding amine, followed by treatment with sulfur dioxide in the presence of copper chloride . These methods typically require controlled reaction conditions, including specific temperatures and reaction times, to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate pathway. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division . This mechanism underlies its potential antimalarial and antibacterial activities.
Vergleich Mit ähnlichen Verbindungen
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- can be compared with other quinazoline derivatives, such as:
2,4-Diaminoquinazoline: Lacks the phenylsulfonyl group and has different biological activities.
5-Phenylsulfanyl-2,4-Quinazolinediamine: Contains a phenylsulfanyl group instead of a phenylsulfonyl group, leading to variations in its chemical reactivity and biological effects.
6-Chloro-2,4-Quinazolinediamine: Substituted with a chlorine atom at position 6, resulting in different pharmacological properties. The uniqueness of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51123-24-1 |
|---|---|
Molekularformel |
C14H12N4O2S |
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
6-(benzenesulfonyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C14H12N4O2S/c15-13-11-8-10(6-7-12(11)17-14(16)18-13)21(19,20)9-4-2-1-3-5-9/h1-8H,(H4,15,16,17,18) |
InChI-Schlüssel |
PPVKDCRCHJWCLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)
![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)






![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
